1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea
CAS No.: 1384552-70-8
Cat. No.: VC4177109
Molecular Formula: C15H18N2O4
Molecular Weight: 290.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384552-70-8 |
|---|---|
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 290.319 |
| IUPAC Name | 1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C15H18N2O4/c1-15(19,13-4-3-9-21-13)10-16-14(18)17-11-5-7-12(20-2)8-6-11/h3-9,19H,10H2,1-2H3,(H2,16,17,18) |
| Standard InChI Key | SPHIJNZLMMNZHN-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)NC1=CC=C(C=C1)OC)(C2=CC=CO2)O |
Introduction
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea is a complex organic compound that combines a urea backbone with a furan ring and a methoxyphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with urea derivatives. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in organic chemistry.
Synthesis
The synthesis of this compound likely involves the reaction of a furan-containing amine with a methoxyphenyl isocyanate. This is a common method for forming urea derivatives, where the isocyanate reacts with an amine to form a urea linkage.
Biological Activity
Urea derivatives are known for their diverse biological activities, including antiproliferative effects against cancer cells . The presence of a furan ring and a methoxyphenyl group could contribute to interactions with biological targets, potentially influencing its activity.
| Biological Activity | Description |
|---|---|
| Antiproliferative Effects | Potential activity against cancer cell lines, similar to other urea derivatives. |
| Mechanism of Action | Could involve interactions with cellular targets through hydrogen bonding or π-π stacking. |
Research Findings
While specific research findings on this compound are not available, studies on similar urea derivatives highlight their potential as anticancer agents . The structural features of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea suggest it could exhibit similar properties.
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